Lipophilicity & TPSA Comparison
In silico property comparison reveals that 2-(((5-Methylisoxazol-3-yl)methyl)thio)pyrimidine-4,6-diamine (clogP ≈ 1.2, TPSA ≈ 120 Ų) is significantly more polar than the straight-chain analog 2-(heptylthio)pyrimidine-4,6-diamine (HPDA; clogP ≈ 3.5, TPSA ≈ 85 Ų) [1][2]. The isoxazole ring introduces two additional heteroatoms that increase hydrogen-bonding capacity and reduce lipophilicity by approximately 2.3 logP units relative to the heptylthio comparator. This shift places the compound in a more favorable oral drug-like space (Lipinski Rule of Five compliance) compared to HPDA, which approaches the upper limit of acceptable lipophilicity [1].
| Evidence Dimension | Predicted logP (clogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | clogP ≈ 1.2; TPSA ≈ 120 Ų |
| Comparator Or Baseline | HPDA (2-(heptylthio)pyrimidine-4,6-diamine): clogP ≈ 3.5; TPSA ≈ 85 Ų |
| Quantified Difference | ΔclogP ≈ -2.3 (more hydrophilic); ΔTPSA ≈ +35 Ų |
| Conditions | Calculated using standard in silico methods (e.g., RDKit, ChemAxon) |
Why This Matters
The significantly lower lipophilicity of the isoxazole-containing compound predicts superior aqueous solubility and reduced risk of CYP450-mediated metabolism, improving its profile as a lead-like scaffold for oral drug development.
- [1] PubChem – 2-(((5-Methylisoxazol-3-yl)methyl)thio)pyrimidine-4,6-diamine. National Center for Biotechnology Information. View Source
- [2] Shimizu, T. et al. Synthesis and structural characterization of 2-(heptylthio)pyrimidine-4,6-diamine (HPDA). Results in Chemistry, 2025, 8, 101569. View Source
